molecular formula C16H21N3O3 B2461195 Spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid, 1',2'-dihydro-2'-oxo-, 1,1-dimethylethyl ester CAS No. 1290625-80-7

Spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid, 1',2'-dihydro-2'-oxo-, 1,1-dimethylethyl ester

Cat. No.: B2461195
CAS No.: 1290625-80-7
M. Wt: 303.362
InChI Key: JUZHTUJBOFJPDG-UHFFFAOYSA-N
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Description

Spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid, 1',2'-dihydro-2'-oxo-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.362. The purity is usually 95%.
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Biological Activity

Spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid, 1',2'-dihydro-2'-oxo-, 1,1-dimethylethyl ester (CAS No. 1290625-80-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that includes a piperidine ring fused with a pyrrolo[3,2-b]pyridine moiety. The molecular formula is C₁₆H₁₉N₃O₂, with a molecular weight of approximately 299.34 g/mol. Key physicochemical properties include:

PropertyValue
LogP2.14
Heavy Atoms Count22
Rotatable Bonds Count2
Number of Rings3
Polar Surface Area (Ų)54
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific activities associated with spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid derivatives.

Anticancer Activity

Several studies have explored the anticancer potential of pyrrolo-piperidine derivatives. Notably:

  • Mechanism of Action : Compounds similar to spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid have been shown to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). For instance, pyridazine derivatives demonstrated IC₅₀ values ranging from nanomolar to micromolar concentrations against various cancer cell lines (T-47D and MDA-MB-231) .
  • Case Study : A recent study reported that specific analogs induced apoptosis in breast cancer cells while showing minimal toxicity to non-cancerous cells .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been supported by evidence from related structures:

  • Inflammatory Pathways : Compounds containing the pyrrolo-piperidine framework have been investigated for their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
  • Experimental Findings : In vitro assays indicated significant reductions in inflammatory markers when treated with spirocyclic derivatives .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar compounds:

  • Broad Spectrum : Pyridazine and pyridazinone derivatives have shown activity against various bacterial strains and fungi .
  • Mechanistic Insights : The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.

Properties

IUPAC Name

tert-butyl 2-oxospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-9-6-16(7-10-19)12-11(18-13(16)20)5-4-8-17-12/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZHTUJBOFJPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=N3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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